molecular formula C10H12ClNO3 B8573643 1-(4-Chloro-butoxy)-4-nitrobenzene

1-(4-Chloro-butoxy)-4-nitrobenzene

Cat. No.: B8573643
M. Wt: 229.66 g/mol
InChI Key: ZOXAIPSBCXOWKL-UHFFFAOYSA-N
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Description

1-(4-Chloro-butoxy)-4-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a 4-chlorobutoxy (-O-(CH₂)₃-Cl) substituent. This structure combines electron-withdrawing nitro and chloroalkoxy groups, influencing its reactivity and physical properties. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile reactivity.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

1-(4-chlorobutoxy)-4-nitrobenzene

InChI

InChI=1S/C10H12ClNO3/c11-7-1-2-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,1-2,7-8H2

InChI Key

ZOXAIPSBCXOWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCl

Origin of Product

United States

Scientific Research Applications

Synthetic Route Example

  • Starting Material : 4-Nitrophenol
  • Reagent : 4-Chlorobutanol
  • Catalyst/Base : Potassium carbonate
  • Reaction Conditions : Heating under reflux for several hours

Scientific Research Applications

1-(4-Chloro-butoxy)-4-nitrobenzene has diverse applications across several fields:

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives.

Reaction TypeExample Products
Nucleophilic SubstitutionAmino derivatives (e.g., 1-(4-Chlorobutoxy)-4-aminobenzene)
ReductionFormation of amines from nitro groups

Biological Research

The compound's nitro group is of particular interest in biological studies, where it may serve as a model for investigating the effects of nitroaromatic compounds on living systems. Research has shown that nitro compounds can influence biological pathways, making them candidates for pharmacological studies.

Medicinal Chemistry

In medicinal chemistry, 1-(4-Chloro-butoxy)-4-nitrobenzene is investigated as a precursor for developing new drugs. Its derivatives have potential therapeutic properties, especially in targeting specific diseases linked to nitroaromatic compounds.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents derived from 1-(4-Chloro-butoxy)-4-nitrobenzene. Researchers modified the nitro group to create compounds with enhanced cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significantly higher activity compared to their parent compound.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of 1-(4-Chloro-butoxy)-4-nitrobenzene highlighted its potential toxicity. Studies demonstrated that exposure to this compound could lead to adverse effects in aquatic organisms, prompting further investigation into its environmental fate and transport.

Industrial Applications

In industry, 1-(4-Chloro-butoxy)-4-nitrobenzene is employed in the production of specialty chemicals and materials. Its properties allow it to function effectively as a solvent or reagent in various chemical processes.

Industrial UseDescription
SolventUsed in paint formulations and coatings
Chemical IntermediateEssential in synthesizing agrochemicals

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitrobenzene Derivatives

Compound Name Substituent Structure Molecular Formula Molecular Weight
1-(4-Chloro-butoxy)-4-nitrobenzene -O-(CH₂)₃-Cl C₁₀H₁₂ClNO₃ 229.66*
1-Chloro-4-nitrobenzene -Cl C₆H₄ClNO₂ 157.55
1-(2-Chloroethoxy)-4-nitrobenzene -O-(CH₂)₂-Cl C₈H₇ClNO₃ 200.60
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene -C≡C-CH₂-Cl C₉H₅ClNO₂ 194.60
1-(2-Bromoethyl)-4-nitrobenzene -CH₂CH₂-Br C₈H₈BrNO₂ 230.06

*Calculated based on analogous compounds.

Key Observations :

  • Chain length and substituent type (alkoxy vs. alkyl vs. propargylic) significantly alter steric and electronic properties.
  • The 4-chlorobutoxy group in the target compound introduces greater hydrophobicity compared to shorter chains (e.g., 1-(2-chloroethoxy)-4-nitrobenzene) .

Key Findings :

  • The chloroalkoxy group in 1-(4-chloro-butoxy)-4-nitrobenzene facilitates nucleophilic substitution, enabling functionalization for drug candidates .
  • Propargylic chloride derivatives (e.g., 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) undergo TDAE-mediated reactions to form carbon-carbon bonds .
  • Bromoethyl derivatives are sulfonated for sulfonate ester synthesis in pharmaceuticals .

Physical and Chemical Properties

Physical properties correlate with substituent size and polarity (Table 3).

Table 3: Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
1-Chloro-4-nitrobenzene 83–85 242 Low in water
1-Amino-4-chloro-2-nitrobenzene 116–118 Organic solvents
1-(2-Chloroethoxy)-4-nitrobenzene Moderate polarity

Key Trends :

  • Nitro and chloro groups reduce solubility in polar solvents due to increased molecular symmetry and hydrophobicity .
  • Longer alkoxy chains (e.g., butoxy vs. ethoxy) enhance lipophilicity, impacting bioavailability in drug design.

Preparation Methods

General Reaction Scheme

The Williamson ether synthesis is the most widely employed method for constructing the ether linkage in 1-(4-Chloro-butoxy)-4-nitrobenzene. This two-step process involves:

  • Generation of a phenoxide nucleophile from 4-nitrophenol.

  • SN2 reaction with 1-bromo-4-chlorobutane to form the ether bond.

Reaction:

4-Nitrophenol+1-Bromo-4-chlorobutaneBase1-(4-Chloro-butoxy)-4-nitrobenzene+HBr\text{4-Nitrophenol} + \text{1-Bromo-4-chlorobutane} \xrightarrow{\text{Base}} \text{1-(4-Chloro-butoxy)-4-nitrobenzene} + \text{HBr}

Step 1: Preparation of Sodium 4-Nitrophenoxide

  • Reactants : 4-Nitrophenol (1.0 equiv), sodium hydride (1.2 equiv).

  • Solvent : Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Conditions : Stir at 0–5°C under nitrogen for 30 min to generate the phenoxide.

Step 2: Alkylation with 1-Bromo-4-chlorobutane

  • Alkylating Agent : 1-Bromo-4-chlorobutane (1.5 equiv).

  • Temperature : 60–80°C for 6–12 h.

  • Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

Key Data

ParameterOptimal ValueYield (%)Purity (%)
SolventDMSO82–88>98
BaseNaH8597
Temperature70°C8898
Reaction Time8 h8697

Advantages :

  • High regioselectivity for O-alkylation over C-alkylation.

  • Scalable under mild conditions.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the alkyl bromide.

  • Competing elimination possible with excess base.

Nucleophilic Aromatic Substitution

Direct Substitution on Activated Aromatic Rings

4-Nitrochlorobenzene serves as a starting material, where the nitro group activates the ring for nucleophilic displacement of the chloride by 4-chloro-1-butanol.

Reaction:

4-Nitrochlorobenzene+4-Chloro-1-butanolBase1-(4-Chloro-butoxy)-4-nitrobenzene+HCl\text{4-Nitrochlorobenzene} + \text{4-Chloro-1-butanol} \xrightarrow{\text{Base}} \text{1-(4-Chloro-butoxy)-4-nitrobenzene} + \text{HCl}

Optimized Conditions

  • Catalyst : CuI (5 mol%) or phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Base : K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent : Toluene or acetonitrile at reflux (110°C).

Performance Metrics

ParameterValueYield (%)
CatalystCuI65–70
SolventAcetonitrile68
Temperature110°C70

Challenges :

  • Limited reactivity due to the meta-directing effect of the nitro group.

  • Requires elevated temperatures and prolonged reaction times.

Alternative Methods

Ullmann-Type Coupling

Aryl halides and alcohols undergo copper-catalyzed coupling to form ethers. For 1-(4-Chloro-butoxy)-4-nitrobenzene:

  • Reactants : 4-Nitroiodobenzene + 4-chloro-1-butanol.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO, 120°C, 24 h.

Yield : 50–60%, with side products from homocoupling.

Mitsunobu Reaction

While less common, this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-nitrophenol with 4-chloro-1-butanol.
Yield : <40%, due to competing reduction of the nitro group.

Critical Analysis of Methodologies

MethodYield (%)SelectivityScalabilityCost Efficiency
Williamson Synthesis85–88HighExcellentModerate
Nucleophilic Sub.65–70ModerateGoodLow
Ullmann Coupling50–60LowPoorHigh

Recommendations :

  • Williamson synthesis is preferred for laboratory-scale synthesis due to reliability and high yields.

  • Nucleophilic substitution is viable for industrial applications with optimized catalytic systems .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-butoxy)-4-nitrobenzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene typically involves nitrobenzene alkylation using 4-chloro-1-butanol under acidic or basic conditions. Key optimization strategies include:

  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product with >95% purity .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)Reference
Alkylation (acidic)H₂SO₄7892
Alkylation (basic)K₂CO₃8595
Phase-transfer catalysisTBAB9198

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-(4-Chloro-butoxy)-4-nitrobenzene?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies the aromatic protons (δ 7.5–8.2 ppm) and aliphatic chain signals (δ 1.6–4.3 ppm) .
    • ¹³C NMR confirms the nitro group (δ ~148 ppm) and chloroalkoxy chain (δ ~70 ppm) .
  • IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Cl stretch) validate functional groups .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 244.6 matches the theoretical mass .

Q. Table 2: Key Spectral Assignments

TechniqueObserved SignalAssignmentReference
¹H NMRδ 4.2 (t, 2H)-OCH₂- group
¹³C NMRδ 70.5C-Cl bond
IR1520 cm⁻¹NO₂ asymmetric stretch

Q. What safety protocols are essential when handling 1-(4-Chloro-butoxy)-4-nitrobenzene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Respiratory protection (N95 mask), nitrile gloves, and chemical-resistant lab coats .
    • Safety goggles with side shields to prevent ocular exposure .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Waste Disposal: Segregate halogenated waste in labeled containers for incineration .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the reactivity and interaction mechanisms of 1-(4-Chloro-butoxy)-4-nitrobenzene in catalytic processes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify reactive sites (e.g., nitro group reduction potential) .
  • Molecular Docking: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Solvent Effects: Use COSMO-RS models to assess solvation energies in polar aprotic solvents (e.g., DMF) .

Q. Table 3: DFT-Calculated Reactivity Parameters

ParameterValue (kcal/mol)Reference
C-Cl BDE78.2
NO₂ Reduction Potential-1.3 V vs. SCE

Q. What strategies resolve contradictions in spectral data interpretation for 1-(4-Chloro-butoxy)-4-nitrobenzene derivatives?

Methodological Answer:

  • Cross-Validation: Compare NMR data with X-ray crystallography results (e.g., SHELXL refinement) to confirm bond lengths and angles .
  • High-Resolution MS (HRMS): Resolve ambiguities in molecular ion fragmentation patterns .
  • Dynamic NMR: Analyze temperature-dependent splitting to distinguish conformational isomers .

Q. What are the potential toxicological implications of 1-(4-Chloro-butoxy)-4-nitrobenzene exposure, and how are these assessed in preclinical models?

Methodological Answer:

  • In Vitro Assays:
    • Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
    • Cytotoxicity Screening: Measure IC₅₀ values in HepG2 cells via MTT assay .
  • In Vivo Studies:
    • Administer 50–200 mg/kg doses to rodents for 28 days to assess hepatic/renal toxicity .
    • Monitor urinary metabolites (e.g., nitro-reduced amines) via LC-MS .

Q. Table 4: Toxicity Screening Results

ModelEndpointResultReference
Ames TestMutagenicity (TA98)Negative
HepG2 CellsIC₅₀ (24h)320 µM
Rodent StudyALT Elevation≥150 mg/kg

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